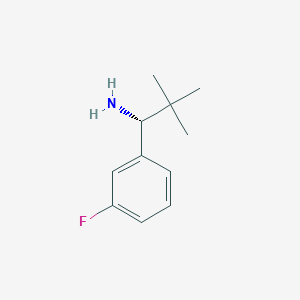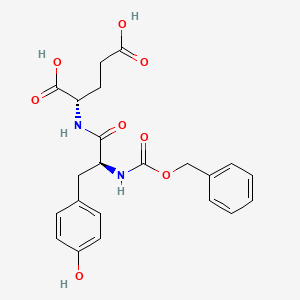
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide is a chiral compound that belongs to the pyrrolidine family It features a five-membered pyrrolidine ring with an amino group and a carboxamide group attached at the same carbon (C3)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Cyclization: The cyclization process involves the formation of the pyrrolidine ring through a series of reactions, including nucleophilic substitution and cyclization.
Functional Group Introduction: The amino and carboxamide groups are introduced through selective functionalization reactions, such as amination and amidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the pyrrolidine ring.
Reduction Products: Amines or alcohols derived from the reduction of the carboxamide group.
Substitution Products: Various substituted pyrrolidine derivatives.
科学的研究の応用
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.
類似化合物との比較
(3S)-3-aminopyrrolidine-3-carboxylic acid: A structurally similar compound with an amino group and a carboxylic acid group attached to the pyrrolidine ring.
(3S)-N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine: Another pyrrolidine derivative with different substituents.
Uniqueness:
Structural Features: The presence of the cyclopentyl group and the specific stereochemistry at C3 make (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide unique.
Biological Activity: Its unique structure may confer distinct biological activities and interactions compared to other similar compounds.
特性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC名 |
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H19N3O/c11-8-5-6-13(7-8)10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14)/t8-/m0/s1 |
InChIキー |
ZUWYKAFWIAONPN-QMMMGPOBSA-N |
異性体SMILES |
C1CCC(C1)NC(=O)N2CC[C@@H](C2)N |
正規SMILES |
C1CCC(C1)NC(=O)N2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)




![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)



![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)




